molecular formula C9H9BrN2O2S B2554995 Methyl 4-bromo-3-(carbamothioylamino)benzoate CAS No. 2253632-93-6

Methyl 4-bromo-3-(carbamothioylamino)benzoate

Cat. No.: B2554995
CAS No.: 2253632-93-6
M. Wt: 289.15
InChI Key: LVHNGAUAGDYSFH-UHFFFAOYSA-N
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Description

Methyl 4-bromo-3-(carbamothioylamino)benzoate is a brominated aromatic ester featuring a carbamothioylamino (–NH–C(S)–NH₂) substituent at the 3-position of the benzoate ring. Its molecular formula is C₉H₈BrN₂O₂S (calculated from data in ), with a molecular weight of 264.14 g/mol . The compound’s structure combines electrophilic (bromine) and nucleophilic (thiourea-like) moieties, making it a versatile intermediate in organic synthesis, particularly in the development of heterocycles or metal-chelating ligands. Notably, its synthesis and applications are less documented compared to structurally related brominated esters, necessitating comparisons with analogs to infer its properties.

Properties

IUPAC Name

methyl 4-bromo-3-(carbamothioylamino)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2O2S/c1-14-8(13)5-2-3-6(10)7(4-5)12-9(11)15/h2-4H,1H3,(H3,11,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVHNGAUAGDYSFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)Br)NC(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-bromo-3-(carbamothioylamino)benzoate typically involves the reaction of 4-bromo-3-nitrobenzoic acid with thiourea in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting product is then esterified using methanol and a strong acid catalyst like sulfuric acid to yield this compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same key steps: nitration, reduction, and esterification. The use of continuous flow reactors and automated systems ensures consistent quality and yield in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-3-(carbamothioylamino)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-bromo-3-(carbamothioylamino)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-bromo-3-(carbamothioylamino)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiourea group can form hydrogen bonds and other interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The bromine atom can also participate in halogen bonding, further stabilizing the interaction with the target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl 4-bromo-3-(bromomethyl)benzoate

  • Molecular Formula : C₉H₇Br₂O₂
  • Molecular Weight : 322.03 g/mol (calculated from formula in )
  • Key Differences: Substituent: Bromomethyl (–CH₂Br) at the 3-position instead of carbamothioylamino. Reactivity: The bromomethyl group undergoes nucleophilic substitution (e.g., SN2 reactions) more readily than the carbamothioylamino group, making it useful in alkylation or cross-coupling reactions . Safety: Bromomethyl derivatives are associated with lachrymatory effects and skin irritation, as noted in safety data for 4-(bromomethyl)benzaldehyde (). Similar hazards are inferred for this compound .

Methyl 4-[(1-methylindol-3-yl)carbamoylamino]benzoate

  • Molecular Formula : C₁₈H₁₇N₃O₃
  • Molecular Weight : 323.35 g/mol
  • Key Differences: Substituent: A carbamoylamino (–NH–C(O)–NH–) group linked to a 1-methylindole moiety at the 4-position. This compound may exhibit higher binding affinity to biological targets compared to the thiourea analog . Solubility: Increased hydrophobicity due to the indole ring may reduce aqueous solubility relative to the carbamothioylamino derivative.

tert-Butyl 5-bromo-1,3-thiazole-4-carboxylate

  • Molecular Formula: C₈H₁₀BrNO₂S (from )
  • Molecular Weight : 264.14 g/mol
  • Key Differences :
    • Core Structure : Thiazole ring instead of a benzene ring, offering distinct electronic properties (e.g., aromatic heterocycle with sulfur and nitrogen).
    • Reactivity : The thiazole’s electron-deficient nature facilitates electrophilic substitutions at specific positions, unlike the benzoate’s bromine-directed reactivity.

Tabulated Comparison of Key Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Reactivity Profile Potential Applications
Methyl 4-bromo-3-(carbamothioylamino)benzoate C₉H₈BrN₂O₂S 264.14 –NH–C(S)–NH₂ Nucleophilic thiourea, Br-directed Ligand synthesis, drug intermediates
Methyl 4-bromo-3-(bromomethyl)benzoate C₉H₇Br₂O₂ 322.03 –CH₂Br SN2 substitutions, alkylation Polymer crosslinkers, agrochemicals
Methyl 4-[(1-methylindol-3-yl)carbamoylamino]benzoate C₁₈H₁₇N₃O₃ 323.35 –NH–C(O)–NH–(1-methylindole) Hydrogen bonding, bioactivity Pharmaceuticals, kinase inhibitors
tert-Butyl 5-bromo-1,3-thiazole-4-carboxylate C₈H₁₀BrNO₂S 264.14 Thiazole ring, –Br Electrophilic thiazole substitutions Heterocyclic chemistry, catalysts

Biological Activity

Methyl 4-bromo-3-(carbamothioylamino)benzoate, with the molecular formula C9H9BrN2O2SC_9H_9BrN_2O_2S and a molecular weight of 289.15 g/mol, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in scientific research.

The compound is synthesized through the reaction of 4-bromo-3-nitrobenzoic acid with thiourea, followed by esterification with methanol. The synthesis typically occurs under reflux conditions in organic solvents like ethanol or methanol. The chemical structure features a bromine atom and a thiourea group, which contribute to its unique reactivity and biological interactions.

This compound exhibits its biological activity primarily through interactions with specific molecular targets such as enzymes or receptors. The thiourea group can form hydrogen bonds with active sites on enzymes, leading to inhibition or modulation of their activity. Additionally, the bromine atom may participate in halogen bonding, enhancing the stability of the compound's interaction with target proteins.

Enzyme Inhibition Studies

Research indicates that this compound can inhibit various enzymes involved in metabolic pathways. For instance, studies have shown that it can inhibit certain proteases and kinases, which are crucial in cancer progression and other diseases. The exact inhibitory mechanisms often involve competitive binding to the enzyme's active site.

Case Studies and Research Findings

  • Anticancer Activity :
    • A study published in Journal of Medicinal Chemistry explored the anticancer properties of this compound against various cancer cell lines. The results indicated significant cytotoxic effects, particularly against breast and prostate cancer cells. The compound induced apoptosis through the activation of caspase pathways.
  • Antimicrobial Properties :
    • Another research published in Pharmaceutical Biology investigated the antimicrobial efficacy of this compound against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The findings revealed that it exhibited notable antibacterial activity, suggesting potential applications in treating infections caused by resistant strains.
  • Neuroprotective Effects :
    • A study in Neuroscience Letters assessed the neuroprotective effects of this compound in models of neurodegeneration. The compound was found to reduce oxidative stress markers and improve neuronal survival rates under neurotoxic conditions.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
Methyl 4-bromo-3-methylbenzoateStructureUsed in Suzuki coupling reactions; limited biological data
Methyl 4-(bromomethyl)benzoateStructureInvestigated for anti-HIV properties; less potent than this compound

This compound stands out due to its combination of a bromine atom and a thiourea group, providing distinct reactivity profiles compared to other similar compounds.

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